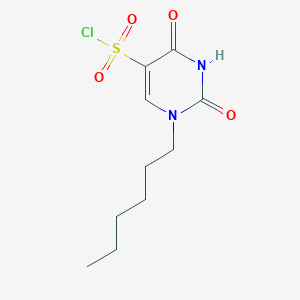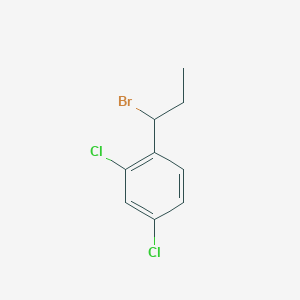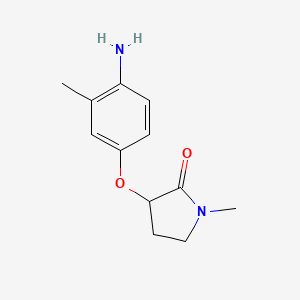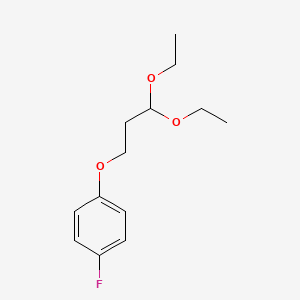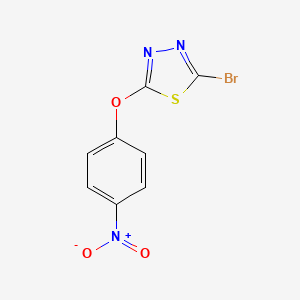
2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole
Übersicht
Beschreibung
“2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole” is a complex organic compound that contains several functional groups, including a bromo group, a nitro group, a phenoxy group, and a thiadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiadiazole ring, the introduction of the bromo and nitro groups, and the coupling of the phenoxy group . The exact methods and conditions would depend on the specific reactants and catalysts used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the thiadiazole ring and the phenyl group . The bromo, nitro, and phenoxy groups would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could be replaced via nucleophilic substitution, or the nitro group could be reduced to an amino group . The thiadiazole ring might also participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity and solubility would be affected by the presence of the bromo, nitro, and phenoxy groups . Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of “2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole” Applications
Pharmaceutical Drug Design: The incorporation of bromine atoms into pharmaceutical compounds can significantly enhance their bioactive potential. Brominated derivatives, such as “2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole”, may offer increased lipophilicity and permeability through biological membranes, leading to improved drug efficacy .
Antimicrobial Agents: Compounds with a thiadiazole core have shown potential as antimicrobial agents. The presence of both bromine and nitro groups in “2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole” could contribute to strong and unselective activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria .
Antitubercular Activity: The structural motif of thiadiazole is recognized for its antitubercular properties. “2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole” may serve as a lead compound for the development of new antitubercular agents, leveraging its potential to inhibit the growth of Mycobacterium tuberculosis .
Organic Synthesis: In organic chemistry, brominated compounds are pivotal for various synthesis reactions. “2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole” could be utilized in free radical bromination or nucleophilic substitution reactions, serving as a precursor for synthesizing more complex molecules .
Wirkmechanismus
Target of Action
Compounds with similar structures often target proteins or enzymes involved in cellular processes . The specific role of these targets would depend on the biological context and the specific interactions between the compound and its targets.
Mode of Action
Brominated compounds often interact with their targets through covalent bonding, leading to changes in the target’s function . The nitro group may also play a role in the compound’s activity, possibly through redox reactions or as an electron-withdrawing group that influences the compound’s reactivity .
Biochemical Pathways
Based on its structure, it could potentially interfere with pathways involving proteins or enzymes that interact with brominated or nitro compounds . The downstream effects would depend on the specific pathways involved and could range from changes in cellular metabolism to alterations in signal transduction.
Pharmacokinetics
For instance, the bromine atom might enhance the compound’s lipophilicity, aiding its absorption and distribution, while the nitro group could be metabolized to various other functional groups .
Result of Action
Based on its structure, it could potentially cause changes in the function of proteins or enzymes it interacts with, leading to alterations in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O3S/c9-7-10-11-8(16-7)15-6-3-1-5(2-4-6)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRWEDGNTPKQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)


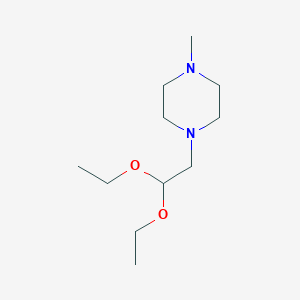
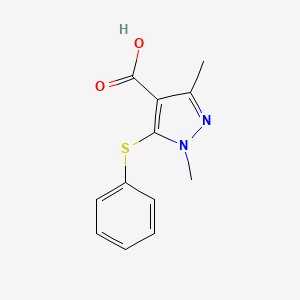

![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
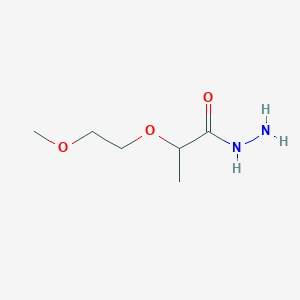
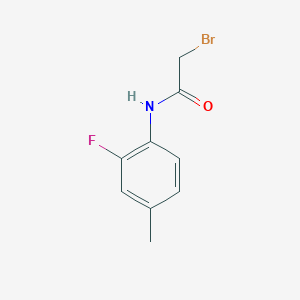
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)
